

4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid

CAS number 282116-97-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid
Cat. No.:	B1591428

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An In-Depth Technical Guide to **4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid** (CAS: 282116-97-6): Properties, Synthesis, and Applications in Modern Chemistry

Abstract

4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid is a versatile bifunctional organic compound that has garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a reactive boronic acid moiety for palladium-catalyzed cross-coupling reactions and a readily modifiable ethyl ester, makes it an invaluable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a robust synthetic protocol, detailed characterization data, and its principal applications, with a focus on the Suzuki-Miyaura cross-coupling reaction. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively utilize this reagent in their work.

Introduction

Arylboronic acids are a cornerstone of modern organic synthesis, primarily celebrated for their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a method so transformative it was recognized with the 2010 Nobel Prize in Chemistry.^[1] Within this vital class of reagents, **4-(2-**

Ethoxy-2-oxoethoxy)benzeneboronic acid (CAS No. 282116-97-6) distinguishes itself as a highly functionalized and strategic building block.

The molecule's architecture can be deconstructed into three key components:

- The Phenylboronic Acid Group: This is the reactive center for transition metal-catalyzed reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides and triflates.
- The Ethyl Ester Terminus: This functional group provides a secondary reaction site. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation, esterification, or other derivatizations.
- The Ether Linkage: A stable and chemically robust ether bond connects the aromatic ring to the ethoxycarbonylmethyl group, ensuring the integrity of the linker during most synthetic transformations.

This combination makes the compound an ideal linker for constructing complex biaryl structures that can be further conjugated to other molecules, a common strategy in the development of novel pharmaceuticals and functional materials.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application. The key identifiers and properties of **4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid** are summarized below.

Property	Value
CAS Number	282116-97-6[2][3][4]
Molecular Formula	C ₁₀ H ₁₃ BO ₅ [2][3][5]
Molecular Weight	224.02 g/mol [6]
IUPAC Name	[4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid[5]
Appearance	White to off-white solid
Purity	Typically ≥97%[6]
Solubility	Soluble in methanol, DMSO, and other polar organic solvents.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the material.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear fingerprint of the molecule. Expected signals include a triplet and a quartet for the ethyl group (O-CH₂-CH₃), a singlet for the methylene group adjacent to the ether oxygen (O-CH₂-C=O), two doublets in the aromatic region corresponding to the para-substituted benzene ring, and a broad singlet for the two hydroxyl protons of the boronic acid group, which may exchange with D₂O.
- ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the ether linkage, and the four unique carbons of the para-substituted aromatic ring.
- IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups. Characteristic absorption bands include a broad peak around 3300 cm⁻¹ (O-H stretch of the boronic acid), a sharp, strong peak around 1750 cm⁻¹ (C=O stretch of the ester), and several peaks in the 1600-1450 cm⁻¹ region (aromatic C=C stretches) and 1250-1000 cm⁻¹ region (C-O stretches of the ether and ester).

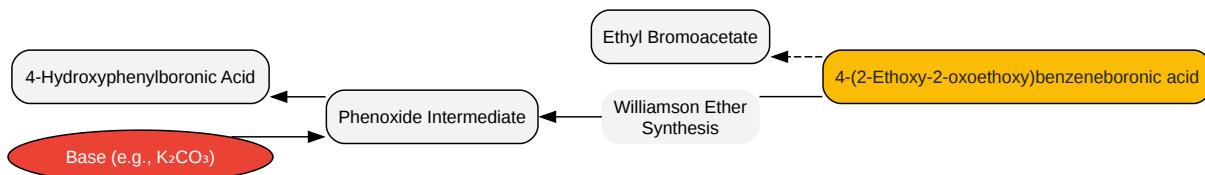
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition. The predicted monoisotopic mass is 224.0856 Da.[5]

Synthesis and Purification

The most logical and efficient synthesis of this molecule is achieved via a Williamson ether synthesis, a classic and reliable method for forming ether linkages.

Retrosynthetic Pathway

The synthesis involves the nucleophilic substitution of a halide by an alkoxide. The disconnection is made at the ether bond, leading back to two commercially available starting materials: 4-hydroxyphenylboronic acid and an ethyl haloacetate.



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Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of **4-(2-ethoxy-2-oxoethoxy)benzeneboronic acid** from 4-hydroxyphenylboronic acid and ethyl bromoacetate.

Materials:

- 4-Hydroxyphenylboronic acid (1.0 eq)
- Ethyl bromoacetate (1.1 eq)

- Potassium carbonate (K_2CO_3), anhydrous (2.5 eq)
- Acetone or Dimethylformamide (DMF) as solvent
- Ethyl acetate (for extraction)
- Brine (saturated NaCl solution)
- Magnesium sulfate ($MgSO_4$), anhydrous
- Hydrochloric acid (1M HCl)

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyphenylboronic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
- Add a sufficient volume of dry acetone or DMF to dissolve the starting materials (approximately 10-15 mL per gram of boronic acid).
- Begin stirring the suspension at room temperature.
- Add ethyl bromoacetate (1.1 eq) dropwise to the stirring mixture.
- Heat the reaction mixture to reflux (for acetone) or to 60-70 °C (for DMF) and maintain for 4-6 hours.
 - Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 30-50% ethyl acetate in hexanes. The consumption of the starting material (4-hydroxyphenylboronic acid) and the appearance of a new, less polar spot indicates reaction progression.
- After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the resulting residue in ethyl acetate and water. Transfer to a separatory funnel.

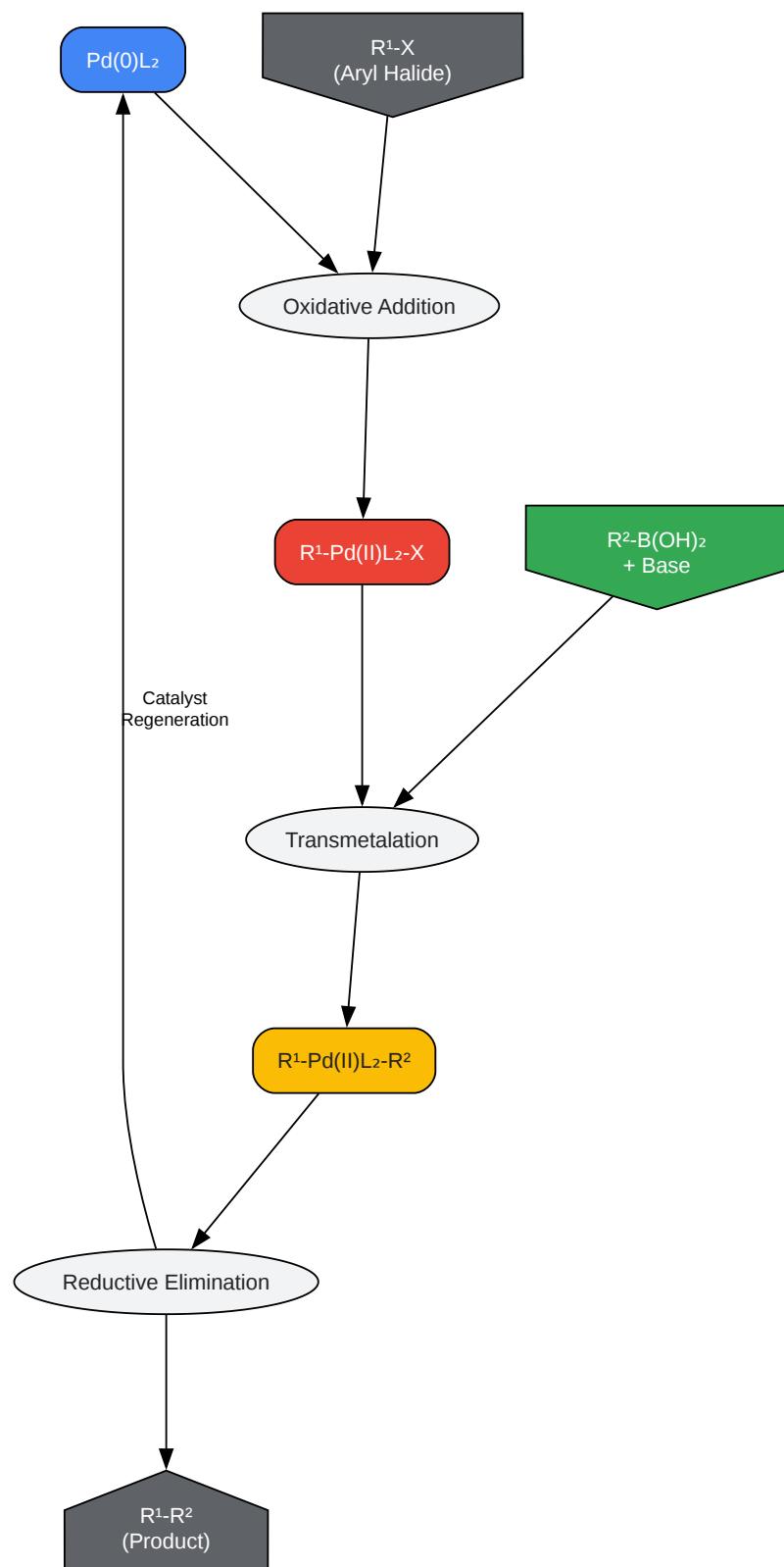
- Separate the organic layer. Wash it sequentially with water (2x) and brine (1x).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by column chromatography on silica gel. The purified product should be a white solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **4-(2-ethoxy-2-oxoethoxy)benzeneboronic acid** is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures.

Mechanistic Overview

The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle. The base is a critical component, as it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.^[7]

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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling the title compound with an aryl bromide.

Materials:

- **4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid** (1.2 eq)
- Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (2-5 mol%)
- Potassium carbonate (K_2CO_3) or Sodium Carbonate (Na_2CO_3) (2.0 eq)
- Solvent mixture: Toluene/Ethanol/Water (e.g., 4:1:1 ratio)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

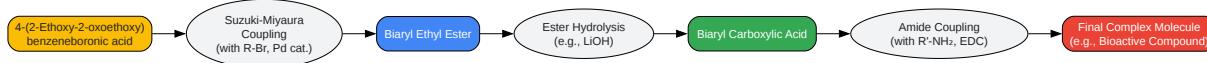
- To a Schlenk flask, add the aryl bromide (1.0 eq), **4-(2-ethoxy-2-oxoethoxy)benzeneboronic acid** (1.2 eq), and the base (2.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This step is crucial as the $\text{Pd}(0)$ catalyst is oxygen-sensitive.
- Add the degassed solvent mixture via syringe.
- Add the palladium catalyst, $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol%), to the flask under a positive pressure of inert gas.
 - Expert Insight: The choice of ligand, base, and solvent can significantly impact reaction efficiency. Phosphine ligands like PPh_3 stabilize the palladium catalyst. The aqueous base is required to facilitate the formation of the active boronate species for transmetalation.[\[1\]](#) [\[8\]](#)

- Heat the reaction mixture to 80-90 °C with vigorous stirring for 8-16 hours, or until TLC analysis indicates complete consumption of the aryl bromide.
- Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the resulting biaryl product by flash column chromatography or recrystallization.

Utility in Drug Discovery and Materials Science

The true power of this reagent lies in its bifunctional nature, enabling a "coupling-then-modification" strategy.

After the Suzuki-Miyaura coupling has been performed to create the desired biaryl core, the ethyl ester can be selectively hydrolyzed under basic conditions (e.g., using LiOH in a THF/water mixture) to yield a carboxylic acid. This acid serves as a versatile handle for further elaboration, most commonly through amide bond formation with various amines using standard coupling reagents like EDC/HOBt or HATU.



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Caption: A typical synthetic workflow utilizing the reagent.

This strategy is frequently employed in drug discovery to explore structure-activity relationships (SAR) by systematically varying the amine component attached to the biaryl scaffold. Similar boronic acid derivatives have been used to develop targeted drug delivery systems and potent enzyme inhibitors.[9][10]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential.

- Hazard Identification: May cause skin, eye, and respiratory irritation.[11][12] Harmful if swallowed.
- Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
- Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid is more than just another arylboronic acid; it is a sophisticated and strategically designed building block. Its capacity to participate in robust C-C bond-forming reactions while retaining a modifiable functional group makes it an exceptionally valuable tool for chemists. For professionals in drug discovery and materials science, this reagent provides an efficient pathway to novel and complex molecular structures, accelerating research and development efforts. Mastery of its synthesis and application is a valuable asset in the modern chemical laboratory.

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- To cite this document: BenchChem. [4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid CAS number 282116-97-6]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591428#4-2-ethoxy-2-oxoethoxy-benzeneboronic-acid-cas-number-282116-97-6]

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